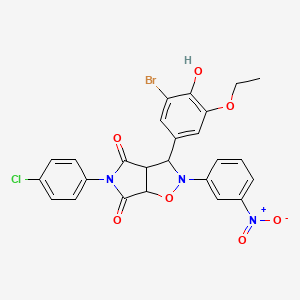
C25H19BrClN3O7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H19BrClN3O7 is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C25H19BrClN3O7 typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of a core structure, followed by the introduction of bromine, chlorine, and other functional groups under controlled conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
C25H19BrClN3O7: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
C25H19BrClN3O7: has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which C25H19BrClN3O7 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparación Con Compuestos Similares
C25H19BrClN3O7: can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of This compound lies in its specific combination of bromine, chlorine, and other functional groups, which may confer distinct chemical and biological properties.
List of Similar Compounds
C24H18BrClN3O6: A compound with a similar core structure but different functional groups.
C25H18BrClN3O7: A closely related compound with slight variations in the molecular formula.
C26H20BrClN3O7: Another similar compound with an additional carbon atom in the structure.
Propiedades
Fórmula molecular |
C25H19BrClN3O7 |
|---|---|
Peso molecular |
588.8 g/mol |
Nombre IUPAC |
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-chlorophenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H19BrClN3O7/c1-2-36-19-11-13(10-18(26)22(19)31)21-20-23(37-29(21)16-4-3-5-17(12-16)30(34)35)25(33)28(24(20)32)15-8-6-14(27)7-9-15/h3-12,20-21,23,31H,2H2,1H3 |
Clave InChI |
NYRYWQSYAOLPJN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)ON2C5=CC(=CC=C5)[N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


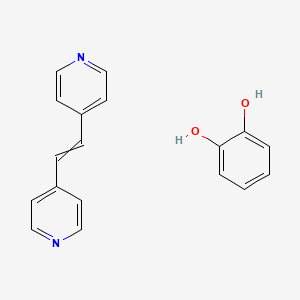
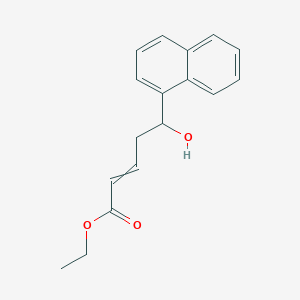
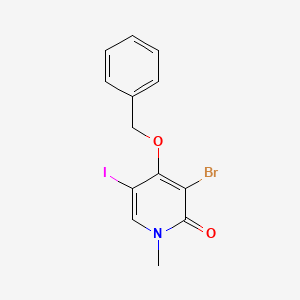
![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)


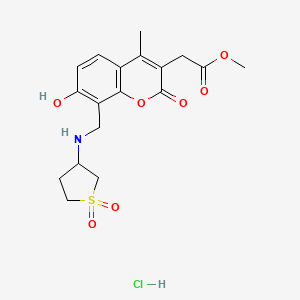
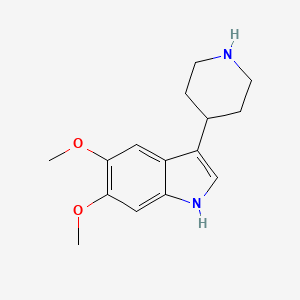

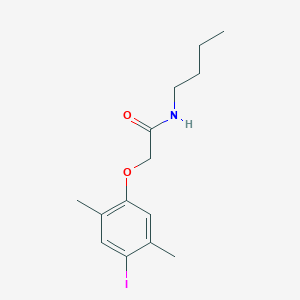
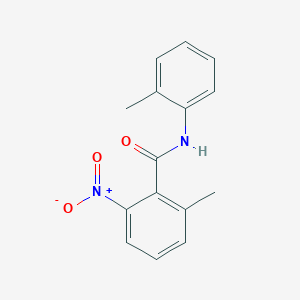
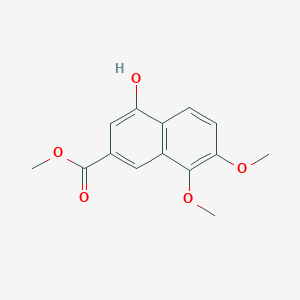
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)

